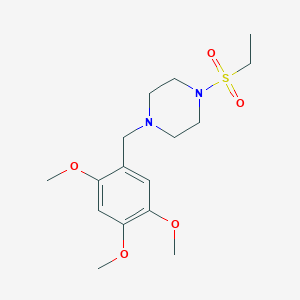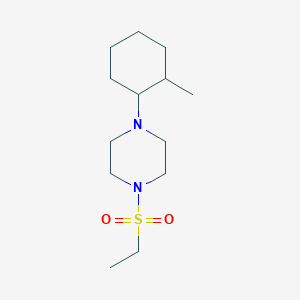![molecular formula C20H22N2S B10881730 2-{[(1E)-1-phenylpentylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10881730.png)
2-{[(1E)-1-phenylpentylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-Phenylpentylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide is a complex organic compound with a unique structure that combines a benzothiophene core with a cyanide group and a phenylpentylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Phenylpentylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide typically involves multiple steps. One common method includes the condensation of 1-phenylpentan-1-one with 2-aminobenzothiophene in the presence of a suitable catalyst to form the imine intermediate. This intermediate is then reacted with a cyanide source, such as sodium cyanide or potassium cyanide, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1-Phenylpentylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The cyanide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the cyanide group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(1-Phenylpentylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(1-Phenylpentylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, while the cyanide group can inhibit certain enzymes by binding to their active sites. These interactions can disrupt cellular processes and lead to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(1-Phenylbutylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide
- 2-[(1-Phenylhexylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide
Uniqueness
2-[(1-Phenylpentylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C20H22N2S |
|---|---|
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
2-[(E)-1-phenylpentylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C20H22N2S/c1-2-3-12-18(15-9-5-4-6-10-15)22-20-17(14-21)16-11-7-8-13-19(16)23-20/h4-6,9-10H,2-3,7-8,11-13H2,1H3/b22-18+ |
Clave InChI |
IIAFLOKRFLFMTN-RELWKKBWSA-N |
SMILES isomérico |
CCCC/C(=N\C1=C(C2=C(S1)CCCC2)C#N)/C3=CC=CC=C3 |
SMILES canónico |
CCCCC(=NC1=C(C2=C(S1)CCCC2)C#N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chlorophenoxy)-1-{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone](/img/structure/B10881658.png)
![N-[(4-bromophenyl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B10881664.png)
![5-methyl-3-(prop-2-yn-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10881672.png)

![Azepan-1-yl[1-(2-fluorobenzyl)piperidin-3-yl]methanone](/img/structure/B10881682.png)
![2-(2-Chlorophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10881683.png)


![3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B10881698.png)
![(4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10881706.png)
![1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B10881716.png)

![N~1~-{1-[(2-Benzoylhydrazino)carbonyl]-2-methylpropyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B10881726.png)

